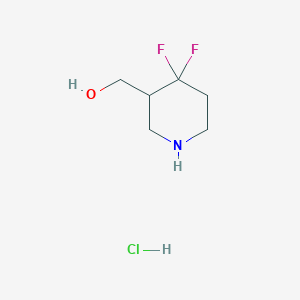

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride

描述

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H11F2NOClH It is a derivative of piperidine, a six-membered ring containing nitrogen, and features two fluorine atoms at the 4-position and a hydroxymethyl group at the 3-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride typically involves the fluorination of piperidine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 4,4-difluoropiperidine with formaldehyde under acidic conditions to yield the desired product. The reaction conditions often involve the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes and subsequent reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorination techniques and continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4,4-difluoropiperidin-3-yl aldehyde or 4,4-difluoropiperidin-3-yl carboxylic acid.

Reduction: Formation of various reduced piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with different functional groups.

科学研究应用

Chemistry

This compound serves as a building block in organic synthesis, particularly in the creation of complex fluorinated molecules. Its unique structure allows for various chemical transformations:

- Oxidation : The hydroxymethyl group can be oxidized to aldehydes or carboxylic acids.

- Reduction : It can be reduced to form other piperidine derivatives.

- Substitution Reactions : The fluorine atoms can be substituted with other functional groups under specific conditions.

Biology

Research has indicated potential biological activities of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride:

- Biological Target Interaction : Studies suggest that the presence of fluorine enhances binding affinity for certain biological targets, which may lead to novel therapeutic agents.

- Mechanism of Action : The compound's mechanism involves interactions with molecular pathways influenced by the fluorine atoms and hydroxymethyl group, potentially affecting cellular processes.

Medicine

The compound is explored for its therapeutic applications:

- Drug Development : It is being investigated as a precursor for synthesizing pharmaceuticals targeting various diseases, including central nervous system disorders .

- Cbl-b Inhibition : Specific studies have focused on its role in inhibiting Cbl-b, a protein involved in regulating immune responses, indicating potential in immunotherapy .

Industry

In industrial applications, this compound is utilized in:

- Specialty Chemicals Production : Its unique properties make it suitable for developing materials with specialized functionalities.

Case Studies

- Cbl-b Inhibition Study : A study published in a patent document details the synthesis of derivatives from this compound aimed at inhibiting Cbl-b. The compound was utilized as a reactant to explore its efficacy in immune modulation .

- Pharmaceutical Development : Research efforts have been directed towards utilizing this compound in developing treatments for neurological disorders. Its ability to interact with biological systems makes it a candidate for further exploration in drug formulation .

作用机制

The mechanism of action of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain biological targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and efficacy.

相似化合物的比较

Similar Compounds

- (3-Fluoropyridin-4-yl)methanol

- (4-Phenylfuran-3-yl)methanol

- (2-Fluoropyridin-4-yl)methanol

- (1-Isopropylpiperidin-4-yl)methanol

- (1,3-Dimethylpiperidin-3-yl)methanol

Uniqueness

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride is unique due to the presence of two fluorine atoms at the 4-position, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine atoms and a hydroxymethyl group provides distinct properties that differentiate it from other similar compounds.

生物活性

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₃ClF₂N |

| Molecular Weight | 185.64 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1331775-99-5 |

| Appearance | White crystalline powder |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound's binding affinity and selectivity for biological targets, while the hydroxymethyl group facilitates hydrogen bonding and other interactions that influence activity and efficacy.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the piperidine moiety can significantly impact the biological activity of derivatives. For instance, the introduction of polar functional groups such as hydroxyl can improve binding affinity and pharmacokinetic properties. A study indicated that piperidine derivatives with a hydroxyl group exhibited increased potency against certain oncogenic drivers in lymphoid malignancies .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell proliferation across various cell lines:

| Cell Line | IC₅₀ (nM) |

|---|---|

| MCF7 (Breast) | 3.79 |

| SF-268 (Brain) | 12.50 |

| NCI-H460 (Lung) | 42.30 |

The compound induces apoptosis in cancer cells through its inhibitory effects on specific oncogenic pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes and reducing cytokine production. This suggests a potential therapeutic role in treating inflammatory diseases .

Case Studies and Findings

- Cytotoxicity Assays :

- In vitro studies showed significant cytotoxicity against various cancer cell lines, with observed GI₅₀ values indicating effective concentration ranges for therapeutic applications.

- Mechanism Insights :

- The anti-inflammatory action may involve modulation of signaling pathways associated with inflammation, leading to reduced inflammatory responses in cellular models.

Future Directions

Further research is warranted to explore the pharmacokinetics and toxicity profiles of this compound. Clinical trials could elucidate its efficacy in human subjects and potential applications in combination therapies for cancer treatment.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant cytotoxicity against multiple cell lines; induces apoptosis. |

| Anti-inflammatory | Reduces inflammation markers; inhibits COX enzymes. |

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride to maximize yield and purity?

Methodological Answer:

- Step 1: Utilize nucleophilic substitution or reductive amination strategies, leveraging piperidine derivatives as precursors (e.g., discusses sulfonyl-piperidine synthesis via similar mechanisms).

- Step 2: Optimize reaction parameters (temperature, solvent polarity, and pH) based on analogous compounds ( highlights pH and temperature effects on stability).

- Step 3: Monitor reaction progress with HPLC or LC-MS ( recommends chromatographic methods for retention behavior modeling).

- Step 4: Purify via recrystallization or column chromatography, using hydrochloride salt formation to enhance crystallinity ( references impurity removal in hydrochloride salts).

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign fluorine (¹⁹F NMR) and proton (¹H NMR) signals to confirm substitution patterns ( provides structural validation for piperidine derivatives).

- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight and detect impurities ( includes molecular formula validation).

- X-ray Crystallography: Resolve stereochemistry if chiral centers are present ( highlights structural analysis of fluorinated piperidines).

- HPLC Purity Testing: Apply gradient elution with UV detection ( suggests methanol content and pH adjustments for retention modeling).

Q. How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer:

- Design: Conduct accelerated stability testing (40°C/75% RH) over 1–3 months, monitoring degradation via HPLC ( emphasizes controlled storage protocols).

- Critical Factors: Assess sensitivity to light, humidity, and oxidation ( notes environmental impacts on reactivity).

- Data Interpretation: Quantify degradation products (e.g., defluorination or oxidation byproducts) using LC-MS ( outlines impurity profiling).

Q. How can researchers resolve contradictory data in biological activity assays involving this compound?

Methodological Answer:

- Step 1: Validate assay reproducibility using positive controls (e.g., employs in vitro/in vivo correlation for hydrogel drug delivery).

- Step 2: Perform dose-response curves to rule out non-specific effects ( suggests receptor interaction studies).

- Step 3: Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) ( emphasizes iterative data analysis).

- Step 4: Use computational docking to reconcile structural-activity mismatches ( references enzyme interaction modeling).

Q. What experimental design principles apply when studying the compound’s pharmacokinetics in vivo?

Methodological Answer:

- Design: Use a factorial design to evaluate dose, route (oral vs. IV), and formulation ( applies DOE for hydrogel formulation).

- Key Metrics: Measure plasma half-life, bioavailability, and metabolite profiles ( discusses metabolic pathway analysis).

- Tissue Distribution: Employ radiolabeled analogs or LC-MS/MS for organ-specific quantification ( references tracer studies).

Q. How can in silico modeling predict the compound’s interaction with fluorinated enzyme targets?

Methodological Answer:

- Step 1: Generate 3D conformers using molecular dynamics software ( provides crystallographic data for piperidine analogs).

- Step 2: Perform docking simulations with fluorinated active sites (e.g., cytochrome P450 enzymes) ( cites enzyme interaction studies).

- Step 3: Validate predictions with mutagenesis or kinetic assays ( recommends biochemical validation).

Q. What strategies mitigate stereochemical instability during large-scale synthesis?

Methodological Answer:

- Chiral Resolution: Use chiral stationary phases in HPLC ( resolves trans/cis isomers of fluorophenyl-piperidines).

- Protecting Groups: Introduce tert-butoxycarbonyl (Boc) groups to stabilize reactive amines ( references amine protection).

- Crystallization Control: Optimize solvent polarity to favor enantiopure crystal formation ( details salt-based purification).

Data Contradiction Analysis Example

属性

IUPAC Name |

(4,4-difluoropiperidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)1-2-9-3-5(6)4-10;/h5,9-10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLKYPPNCKYROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(F)F)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。